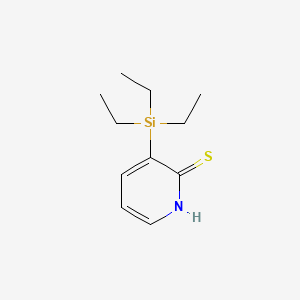

3-(Triethylsilyl)pyridine-2(1H)-thione

Description

3-(Triethylsilyl)pyridine-2(1H)-thione is a pyridine-2(1H)-thione derivative substituted with a triethylsilyl group at the 3-position. Pyridine-2(1H)-thiones are sulfur-containing heterocycles characterized by a thione (-C=S) group at the 2-position of the pyridine ring. These compounds serve as versatile intermediates in organic synthesis, particularly in constructing fused heterocyclic systems like thieno[2,3-b]pyridines . The triethylsilyl group introduces steric bulk and lipophilicity, which can enhance stability, alter solubility, and influence reactivity in nucleophilic or coordination reactions.

Propriétés

Numéro CAS |

116725-50-9 |

|---|---|

Formule moléculaire |

C11H19NSSi |

Poids moléculaire |

225.425 |

Nom IUPAC |

3-triethylsilyl-1H-pyridine-2-thione |

InChI |

InChI=1S/C11H19NSSi/c1-4-14(5-2,6-3)10-8-7-9-12-11(10)13/h7-9H,4-6H2,1-3H3,(H,12,13) |

Clé InChI |

CRSAGYZHPLWMET-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CC)C1=CC=CNC1=S |

Synonymes |

2(1H)-Pyridinethione,3-(triethylsilyl)-(9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 3-(Triethylsilyl)pyridine-2(1H)-thione with structurally related pyridine-2(1H)-thione derivatives, focusing on substituents, physical properties, reactivity, and biological activities.

Key Findings:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., CN): Enhance acidity of the thione proton, facilitating salt formation with amines (e.g., piperidinium derivatives in ) . Bulky Groups (e.g., Triethylsilyl): Likely reduce reaction rates in cyclization due to steric hindrance but improve lipid solubility for biological applications. Aryl Groups (e.g., Styryl): Increase π-conjugation, stabilizing intermediates in heterocyclic synthesis (e.g., thieno[2,3-b]pyridines in ) .

Biological Activity Trends :

- Anticancer : 4-Methylene-dihydroquinazoline-2(1H)-thiones () exhibit potent activity (IC₅₀ < 2 µM) when substituted with thiophene at C5, emphasizing the role of electron-rich heterocycles .

- Antimicrobial : Oxadiazole-thiones with dichlorophenyl groups () show broad-spectrum activity, likely due to membrane disruption or enzyme inhibition .

Thermal Stability :

- Higher melting points (212–245°C) are observed in dihydroquinazoline-thiones with chloro/methoxy substituents (), suggesting strong intermolecular interactions .

Coordination Chemistry :

- Pyridine-2(1H)-thiones form luminescent copper(I) complexes (), whereas thiazolo-fused derivatives () may exhibit enhanced metal-binding capacity due to additional sulfur sites .

Contradictions and Limitations:

- Anticancer vs. Antimicrobial Selectivity : While dihydroquinazoline-thiones () show cancer cell selectivity, oxadiazole-thiones () lack specificity, indicating divergent mechanisms .

- Synthetic Utility: 3-Cyanopyridine-2(1H)-thiones () are more reactive in cyclization than silylated analogs, which may require tailored conditions for similar transformations .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.